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A Technical Guide on the Discovery, Mechanism, and Clinical Development

Introduction

Istaroxime is a novel, first-in-class intravenous agent developed for the treatment of acute
heart failure (AHF) and cardiogenic shock.[1] Chemically derived from androstenedione, it is
unrelated to cardiac glycosides and other traditional inotropic agents.[2] Istaroxime is
distinguished by its unique dual mechanism of action, which combines positive inotropic
(contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] This dual action
addresses two key pathophysiological components of heart failure: impaired systolic and
diastolic function. This technical guide provides a comprehensive overview of the discovery,
development, mechanism of action, and clinical evaluation of istaroxime, targeted at
researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Cardiac
Function

Istaroxime exerts its therapeutic effects by modulating two critical regulators of cardiac
myocyte calcium cycling: the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase)
pump and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCAZ2a).[3][4]

Inhibition of Na+/K+-ATPase
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Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase, a transmembrane
protein responsible for maintaining the electrochemical gradients of sodium and potassium ions
across the myocyte cell membrane.[2][5] By inhibiting this pump, istaroxime leads to an
increase in intracellular sodium concentration. This, in turn, reduces the driving force for the
sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in
intracellular calcium concentration during systole. The elevated cytosolic calcium enhances the
binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

Stimulation of SERCA2a

Unlike other inotropes, istaroxime also directly stimulates the activity of SERCA2a.[3][4]
SERCAZ2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), the
primary intracellular calcium store in cardiomyocytes. Its function is to actively transport calcium
from the cytosol back into the SR during diastole, promoting myocardial relaxation. In heart
failure, SERCAZ2a activity is often impaired, leading to delayed calcium reuptake and diastolic
dysfunction.

Istaroxime enhances SERCAZ2a activity by relieving the inhibitory effect of phospholamban
(PLN), a regulatory protein that, in its unphosphorylated state, inhibits SERCAZ2a.[6] By
promoting the dissociation of PLN from SERCAZ2a, istaroxime accelerates calcium reuptake
into the SR.[6] This not only improves diastolic relaxation but also increases the amount of
calcium stored in the SR, which can then be released during subsequent contractions, further
contributing to a positive inotropic effect.[6]

This dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a
unique pharmacological profile, enhancing both contraction and relaxation of the heart muscle.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical and clinical studies of
istaroxime.

Table 1: In Vitro Potency of Istaroxime
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Target Species/Tissue IC50 (pM) Reference
) Micheletti R, et al.
Na+/K+-ATPase Dog Kidney 0.43 +£0.15
2002
] o Micheletti R, et al.
Na+/K+-ATPase Guinea Pig Kidney 8.5
2002
Porcine Cerebral
Na+/K+-ATPase 0.4075 Wallner M, et al. 2017

Cortex

Table 2: Patient Demographics and Baseline
o istics in Pl Il Clinical Trial

HORIZON-HF SEISMIC (SCAI SEISMIiC-C (SCAI
Parameter
(N=120) Stage B) (N=60) Stage C) (N=20)
Mean Age (years) 55+ 11 64.1+11.4 68.2 + 8.32
Male (%) 88 81.7 55
LVEF (%) 27+7 <40 <40
Systolic Blood
116 + 13 87.4+79 70-100
Pressure (mmHgQ)
Pulmonary Capillary
Wedge Pressure 255 Not Reported Not Reported
(mmHg)
Cardiac Index
) 2.8 Not Reported Not Reported
(L/min/m2)
Reference [2] [1107] [8]

Table 3: Hemodynamic and Echocardiographic
Outcomes in the HORIZON-HF Trial (6-hour infusion)
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. . . p-value
Istaroxime Istaroxime Istaroxime .
(Combined
Placebo 0.5 1.0 15 .
Parameter . . . Istaroxime
(n=31) pg/kg/min pg/kg/min pg/kg/min
Vs.
n=29 n=30 n=30
( ) ( ) ( ) Placebo)
Change in
PCWP -0.2 -3.2+6.8 -3.3+55 -47+59 0.001
(mmHg)
Change in
2.1 Not Reported  Not Reported  Not Reported  0.008
SBP (mmHg)
Change in
Cardiac Index 0.03 Not Reported  Not Reported  Not Reported  0.57
(L/min/m2)
Change in E'
velocity -0.7 Not Reported  Not Reported  Not Reported  0.048
(cm/s)
Change in LV
End-Diastolic  +3.9 Not Reported  Not Reported  -14.1 + 26.3 0.02
Volume (mL)
Change in LV
End-Systolic Not Reported  Not Reported  -15.8 +22.7 Not Reported  0.03
Volume (mL)
Reference [9][10] [10] [10] [10] [9]

Table 4: Hemodynamic and Echocardiographic
Outcomes in the SEISMiC Trial (SCAI Stage B, 24-hour

infusion)
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Istaroxime (1.0-1.5
Parameter Placebo (n=30) . p-value
pg/kg/min) (n=30)

SBP AUC at 6h

30.9 (SE 6.76) 53.1 (SE 6.88) 0.017
(mmHg x hour)
SBP AUC at 24h

208.7 (SE 27.0) 291.2 (SE 27.5) 0.025
(mmHg x hour)
Change in Cardiac
Index at 24h -0.06 £ 0.1 +0.16 £ 0.1 0.016
(L/min/m2)
Change in Left Atrial

0.0+0.5 -1.8+0.5 0.008
Area at 24h (cm?)
Change in LV End-
Systolic Volume at +3.3+4.2 -8.7+4.2 0.034
24h (mL)
Reference [1] [1] [1]

Experimental Protocols
Protocol for Na+/K+-ATPase Activity Assay

This protocol is based on the methods described by Micheletti et al. (2002) and typically
involves measuring the rate of ATP hydrolysis in the presence and absence of a specific
Na+/K+-ATPase inhibitor, such as ouabain.

e Preparation of Enzyme Source:

Isolate crude membrane fractions rich in Na+/K+-ATPase from a relevant tissue source

[¢]

(e.g., dog kidney, guinea pig kidney, or porcine cerebral cortex).

[¢]

Homogenize the tissue in a suitable buffer (e.g., Tris-HCI with sucrose and EDTA) and
centrifuge to pellet the membrane fraction.

[¢]

Resuspend the pellet in a buffer and store at -80°C until use.
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e Assay Reaction:

(¢]

Prepare a reaction mixture containing buffer (e.g., Tris-HCI), MgClz, KCI, and NaCl.
o Add the membrane preparation to the reaction mixture.
o Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.

o To determine the ouabain-sensitive ATPase activity, a parallel set of reactions is prepared
containing a saturating concentration of ouabain (e.g., 1 mM).

o Initiate the reaction by adding ATP (containing a tracer amount of [y-32P]ATP).
o Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
o Stopping the Reaction and Quantifying Phosphate Release:

o Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) or sodium
dodecyl sulfate (SDS).

o Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed ATP, typically
by adding a solution of ammonium molybdate and extracting the phosphomolybdate
complex into an organic solvent (e.g., isobutanol/benzene).

o Measure the radioactivity of the released [32P]Pi using a scintillation counter.
o Data Analysis:

o Calculate the specific Na+/K+-ATPase activity by subtracting the ATPase activity in the
presence of ouabain (ouabain-insensitive) from the total ATPase activity (in the absence of
ouabain).

o Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the
istaroxime concentration.

o Determine the IC50 value (the concentration of istaroxime that causes 50% inhibition of
enzyme activity) by fitting the data to a sigmoidal dose-response curve.
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Protocol for SERCA2a Activity Assay

This protocol is based on the methods described by Ferrandi et al. (2013) and measures the
Caz*-dependent ATP hydrolysis by SERCA2a.

o Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

[e]

Isolate SR-enriched microsomes from cardiac tissue (e.g., canine or guinea pig ventricle).

o

Homogenize the tissue in a buffer containing protease inhibitors.

[¢]

Perform differential centrifugation to isolate the microsomal fraction containing SR
vesicles.

[¢]

Resuspend the SR vesicle pellet in a suitable buffer and store at -80°C.

o Assay Reaction:

[e]

Prepare a reaction mixture containing a buffer (e.g., MOPS or HEPES), KCI, MgClz, ATP,
and a calcium-EGTA buffer system to control the free Ca2* concentration.

[e]

Add the SR vesicle preparation to the reaction mixture.

Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.

o

[¢]

Initiate the reaction by adding a small volume of ATP (containing [y-32P]ATP).

[¢]

Incubate the reaction at 37°C for a specific time.

o Stopping the Reaction and Quantifying Phosphate Release:

o

Terminate the reaction by adding an acidic quenching solution (e.g., TCA with
silicotungstate).

o

Separate the released [3?2P]Pi from the unhydrolyzed ATP using a method similar to the
Na+/K+-ATPase assay (e.g., molybdate extraction).

o

Quantify the radioactivity of the released [32P]PIi.
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o Data Analysis:

o Measure SERCA2a activity at various free Ca?* concentrations to generate a Ca?*-
activation curve.

o Plot the SERCAZ2a activity against the free Ca?* concentration.

o Determine the maximal velocity (Vmax) and the Ca2* concentration at which half-maximal
activation occurs (EC50 or Kd(Ca?")) by fitting the data to a sigmoidal model.

o Compare these parameters in the presence and absence of istaroxime to determine its
effect on SERCAZ2a activity.

Visualizations of Signaling Pathways and
Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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